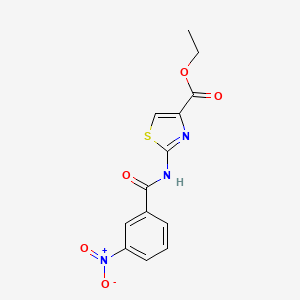

Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate is a derivative of thiazole, a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . Thiazoles have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Synthesis Analysis

The synthesis of this compound involves the reaction of compound 4 with the appropriate benzoyl chloride derivative in dry DCM and TEA . The reaction is performed under cooling conditions .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique

Development of Anticonvulsants

Researchers have synthesized derivatives of 1,3,4-thiadiazole, including compounds structurally related to Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate, demonstrating significant anticonvulsant activity. This suggests the potential of such derivatives in developing new anticonvulsant medications. Quality control methods for these substances have also been developed, emphasizing their significance in medical research (Sych, Bevz, Rakhimova, Yaremenko, & Perekhoda, 2018).

Anticancer Activity

Compounds derived from this compound have been synthesized and evaluated for their in vitro anticancer activity. Notably, some synthesized compounds displayed potent activity against colon cancer cell lines, indicating their potential as anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).

Spectroscopic and Computational Studies

Ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been synthesized and characterized through spectroscopic and single-crystal X-ray diffraction techniques. Computational studies, including density functional theory (DFT), have provided insights into their geometry, nonlinear optical properties, and electronic transitions, suggesting applications in technology and materials science (Haroon et al., 2019).

Mécanisme D'action

Target of Action

The primary target of Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate is Bcl-2 proteins . These proteins play a crucial role in regulating apoptosis, a process of programmed cell death . The compound is designed and evaluated as a potential Bcl-2 inhibitor with anti-proliferative activity .

Mode of Action

The compound interacts with its targets, the Bcl-2 proteins, leading to their inhibition . This inhibition results in an increase in the expression level of caspase-3, a crucial enzyme in the apoptosis pathway . The compound’s interaction with its targets leads to an increase in apoptosis, thereby inhibiting cell proliferation .

Biochemical Pathways

The compound affects the apoptotic pathways, specifically the intrinsic (or mitochondrial) and extrinsic (or death receptor) pathways of apoptosis . Both pathways eventually lead to a common pathway or the execution phase of apoptosis . The compound’s action results in the activation of caspases, which cleave many vital cellular proteins, break up the nuclear scaffold and cytoskeleton, and activate DNAase, which further degrades nuclear DNA .

Result of Action

The compound’s action results in an increase in apoptosis, leading to a decrease in cell proliferation . Specifically, it increases the expression level of caspase-3 and decreases the expression of Bcl-2 . This leads to an increase in the level of Bax, a pro-apoptotic protein, and a decrease in the level of Bcl-2, an anti-apoptotic protein .

Propriétés

IUPAC Name |

ethyl 2-[(3-nitrobenzoyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O5S/c1-2-21-12(18)10-7-22-13(14-10)15-11(17)8-4-3-5-9(6-8)16(19)20/h3-7H,2H2,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKHGHRVWOTHBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2825486.png)

![Ethyl 4-methyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2825488.png)

![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2825492.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2825493.png)

![2-[1-(3,4,5,6-Tetrachloropyridine-2-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2825495.png)

![Tert-butyl 3-[4-(aminomethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2825496.png)

![(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2825502.png)

![6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine](/img/structure/B2825503.png)

![methyl 5-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2825504.png)